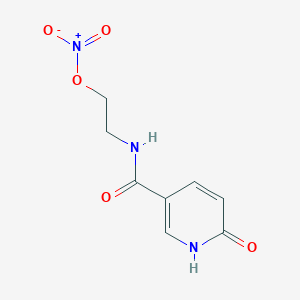
Deisopropylatrazine
Descripción general
Descripción
Deisopropylatrazine is a degradation product of atrazine, a widely used herbicide. Atrazine is known for its effectiveness in controlling broadleaf and grassy weeds, particularly in crops like corn and sugarcane. This compound is formed when atrazine undergoes microbial or chemical degradation in the environment. This compound is of significant interest due to its persistence in soil and water, as well as its potential environmental and health impacts .
Aplicaciones Científicas De Investigación
Deisopropylatrazine has several applications in scientific research:
Environmental Studies: Used to study the degradation pathways of atrazine and its environmental impact.
Toxicology: Investigated for its effects on aquatic organisms and potential endocrine-disrupting properties.
Analytical Chemistry: Employed as a standard in the development of analytical methods for detecting atrazine and its metabolites in environmental samples
Mecanismo De Acción
Target of Action
Deisopropylatrazine, also known as Atrazine-desisopropyl, is believed to act as an agonist of the GABAA receptor . This receptor plays a crucial role in regulating neuronal excitability .
Mode of Action
While the exact mechanism of action of this compound remains incompletely understood, it is believed to enhance GABAA receptor activity, leading to a reduction in neuronal excitability .
Biochemical Pathways
This compound is a metabolite of atrazine, which is degraded by successive N-dealkylation to deethylatrazine (desethylatrazine) or this compound (desisopropyl atrazine), and didealkylatrazine (commonly called diaminochlorotriazine or DACT), the major urinary metabolite . The dealkylation of atrazine is carried out by microsomal cytochrome P450 enzymes .
Pharmacokinetics
Atrazine, from which this compound is derived, is rapidly absorbed from the gastrointestinal tract . Absorption of atrazine, based on excretion of atrazine and its metabolites in the urine of rats during 72–96 hours after dosing, ranged from at least 37% to at least 66% . The major route of excretion is urinary .
Result of Action
The toxicity of atrazine along with its metabolites desethylatrazine and this compound was evaluated on the amphipods Hyalella azteca and Diporeia sp., and the unicellular algae Pseudokirchneriella subcapitata. It was found to be the most toxic followed by desethylatrazine and this compound and algae being the most sensitive of all .
Action Environment
The degradation of atrazine, from which this compound is derived, is influenced by various environmental factors. For instance, it was found that SO4˙− displayed a more distinctive preference to the ethyl function group of atrazine than HO˙, leading to the higher ratio of deethyl products to this compound in UV/PDS system than that in UV/H2O2 system in pure water . The degradation of atrazine by microbial species is increasingly being recognized as an eco-friendly, economically feasible, and sustainable bioremediation strategy .
Análisis Bioquímico
Biochemical Properties
Deisopropylatrazine interacts with various enzymes and proteins in biochemical reactions . It is a product of Atrazine degradation, a process that involves several microbial species
Cellular Effects
This compound has been found to exert effects on various types of cells. For instance, it has been shown to have toxicity on aquatic organisms, affecting their growth and enzymatic processes . It influences cell function by exerting mutagenicity, genotoxicity, and causing defective cell division .
Molecular Mechanism
The molecular mechanism of this compound’s action involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, potentially through enzyme inhibition or activation. The exact molecular mechanisms are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that most of the added this compound is rapidly degraded, especially in soils with a history of Atrazine application . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it has acute and chronic toxicity on aquatic organisms, with sensitivity highest for algae
Metabolic Pathways
This compound is involved in the metabolic pathways of Atrazine degradation . It interacts with various enzymes in this process. The effects of this compound on metabolic flux or metabolite levels are still being studied.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is likely to interact with various transporters or binding proteins, influencing its localization or accumulation . The specifics of these interactions and their effects are still being researched.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Deisopropylatrazine is typically synthesized through the degradation of atrazine. This process can occur under various conditions, including UV/H₂O₂ and UV/PDS systems. In these systems, atrazine is exposed to ultraviolet light in the presence of hydrogen peroxide or peroxydisulfate, leading to the formation of this compound .
Industrial Production Methods: While industrial production of this compound is not common, it can be produced in laboratory settings for research purposes. The degradation of atrazine in controlled environments, such as water treatment facilities, can also result in the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Deisopropylatrazine undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of strong oxidizing agents.
Reduction: this compound can be reduced under specific conditions, although this is less common.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peroxydisulfate.
Reducing Agents: Specific reducing agents under controlled conditions.
Nucleophiles: Various nucleophiles can participate in substitution reactions
Major Products Formed:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Reduced forms of this compound.
Substitution Products: Compounds where the isopropyl group is replaced by other functional groups
Comparación Con Compuestos Similares
Deethylatrazine: Another degradation product of atrazine, differing by the removal of the ethyl group instead of the isopropyl group.
Hydroxyatrazine: Formed through the hydrolysis of atrazine, replacing the chlorine atom with a hydroxyl group.
Uniqueness: Deisopropylatrazine is unique due to its specific formation pathway and its potential environmental persistence. Unlike deethylatrazine, which is more commonly formed, this compound provides insights into different degradation mechanisms of atrazine .
Propiedades
IUPAC Name |
6-chloro-2-N-ethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVENSCMCQBJAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037495 | |
| Record name | Deisopropylatrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-28-9 | |
| Record name | Deisopropylatrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Deisopropylatrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1007-28-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deisopropylatrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESISOPROPYLATRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EGZ3S34H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















